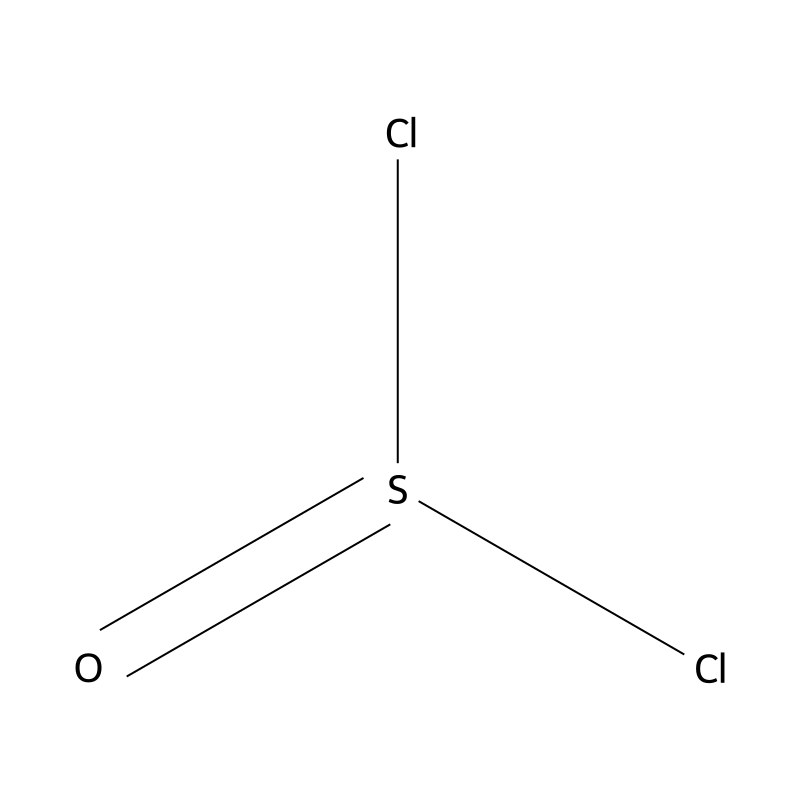

Thionyl chloride

Cl2OS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl2OS

Molecular Weight

InChI

InChI Key

SMILES

solubility

Decomposes (fumes) in water

Decomp in acids, alc, alkalies; in cold and hot water

Miscible with benzene, chloroform, carbon tetrachloride

Solubility in water: reaction

Reacts

Synonyms

Canonical SMILES

Powerful Chlorinating Agent

- Organic synthesis: Thionyl chloride is primarily known for its ability to convert carboxylic acids, alcohols, and amides into their corresponding chlorides. These chlorinated products are valuable intermediates in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers []. Compared to other chlorinating agents, thionyl chloride offers several advantages, such as:

- Inorganic synthesis: Thionyl chloride can also be used to chlorinate inorganic compounds, including metal oxides and sulfides, to prepare various inorganic materials for research purposes.

Dehydrating Agent

- Condensation reactions: Thionyl chloride can act as a dehydrating agent, promoting condensation reactions between various functional groups. This application is particularly useful in the synthesis of heterocyclic compounds, which are ring structures containing different elements.

- Dessicant: Due to its hygroscopic nature (ability to absorb moisture), thionyl chloride can be used as a dessicant in certain scientific experiments for drying solvents and removing water from reaction mixtures.

Lewis Acid Catalyst

- Friedel-Crafts reactions: Thionyl chloride can function as a Lewis acid catalyst in Friedel-Crafts reactions, which involve the acylation or alkylation of aromatic rings. It activates the electrophilic character of the acyl or alkylating agent, facilitating the reaction with the aromatic ring.

Thionyl chloride is an inorganic compound with the chemical formula sulfur dichloride oxide (SOCl₂). It appears as a colorless to yellow fuming liquid characterized by a pungent, acrid odor. This compound is moderately volatile, with a boiling point of approximately 79°C and a melting point of -105°C. Thionyl chloride is highly corrosive and toxic, capable of producing harmful fumes upon exposure to moisture in the air or water, leading to the release of hydrochloric acid and sulfur dioxide .

Thionyl chloride is primarily known for its reactivity in organic synthesis. Key reactions include:

- Conversion of Carboxylic Acids to Acid Chlorides: Thionyl chloride reacts with carboxylic acids to form acid chlorides, releasing sulfur dioxide and hydrochloric acid as by-products. This reaction is significant because it transforms a poor leaving group (hydroxyl group) into a better leaving group (chlorine), facilitating further nucleophilic acyl substitution reactions .

- Reactions with Alcohols: It can convert alcohols into alkyl chlorides through an mechanism, which involves the displacement of the hydroxyl group by a chloride ion. The reaction proceeds with inversion of configuration at the carbon atom .

- Reactions with Amines: When reacting with primary amines, thionyl chloride yields sulfinylamine derivatives. It also interacts with formamides and amides, producing isocyanides and chloroiminium ions, respectively .

- Reactions with Water: Thionyl chloride reacts vigorously with water, generating hydrochloric acid and sulfur dioxide. This reaction is highly exothermic and can be explosive if not controlled .

Thionyl chloride can be synthesized through various methods:

- Direct Chlorination: Chlorine gas can react with sulfur dioxide at elevated temperatures.

- Reaction of Phosphorus Oxychloride: It can be produced by reacting phosphorus oxychloride with sulfur .

- From Sulfur Dichloride: Sulfur dichloride can react with sulfur trioxide or other chlorinating agents to yield thionyl chloride.

These methods highlight its accessibility in laboratory and industrial settings.

Thionyl chloride has several important applications:

- Synthesis of Organohalides: It is widely used in organic synthesis for converting alcohols and carboxylic acids into their respective chlorinated derivatives.

- Production of Pharmaceuticals: Thionyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agricultural Chemicals: It plays a role in the production of pesticides and herbicides.

- Chemical Analysis: Thionyl chloride is utilized in analytical chemistry for derivatization processes .

Research indicates that thionyl chloride interacts vigorously with various substances:

- Water: As previously mentioned, it reacts violently with water, producing hazardous gases.

- Alcohols and Amines: The compound readily reacts with these functional groups to form chlorinated products.

- Metal Salts: Thionyl chloride can react explosively when mixed with certain metal salts or bases, highlighting its reactivity profile .

Similar Compounds: Comparison

Thionyl chloride shares similarities with several other compounds used in organic synthesis:

| Compound | Formula | Key Reactions | Unique Features |

|---|---|---|---|

| Phosphorus Trichloride | PCl₃ | Converts alcohols to alkyl chlorides | Less corrosive than thionyl chloride |

| Phosphorus Pentachloride | PCl₅ | Converts carboxylic acids to acid chlorides | Produces phosphoric acid as a by-product |

| Oxalyl Chloride | (COCl)₂ | Converts carboxylic acids to acid chlorides | More selective in certain reactions |

| Sulfuryl Chloride | SO₂Cl₂ | Similar reactivity but more stable | Less hazardous than thionyl chloride |

Thionyl chloride's uniqueness lies in its ability to produce gaseous by-products (HCl and SO₂), simplifying product purification compared to other reagents that may yield solid residues .

Thionyl chloride participates in a diverse array of synthetic transformations, primarily serving as a chlorinating agent in organic synthesis. Its reactivity stems from its unique electronic structure and the presence of a reactive sulfur-oxygen double bond adjacent to chlorine atoms.

Nucleophilic Substitution Reactions in Organic Synthesis

Thionyl chloride is extensively utilized in the conversion of alcohols to alkyl chlorides through nucleophilic substitution reactions. This transformation represents one of the most fundamental applications of thionyl chloride in organic synthesis.

Mechanism of Alcohol Chlorination

The reaction of alcohols with thionyl chloride proceeds through initial formation of a chlorosulfite intermediate, which subsequently undergoes nucleophilic substitution. The mechanism involves the nucleophilic attack of the alcohol oxygen on the sulfur atom of thionyl chloride, followed by departure of chloride and eventual substitution.

R-OH + SOCl₂ → R-O-S(O)Cl → R-Cl + SO₂ + HClThe advantages of this transformation include the generation of gaseous by-products (SO₂ and HCl), which drive the reaction to completion and simplify product purification. This aspect makes thionyl chloride particularly valuable in large-scale syntheses where product isolation is a significant consideration.

Mechanistic Pathways: SN2 versus SNi

A fascinating aspect of thionyl chloride-mediated substitutions is the potential for different mechanistic pathways depending on substrate structure and reaction conditions. With primary alcohols, the reaction typically proceeds via an SN2 mechanism with inversion of stereochemistry. However, with secondary alcohols, the mechanistic landscape becomes more complex.

The reaction of secondary alcohols with thionyl chloride alone often proceeds through an SNi (substitution nucleophilic internal) mechanism, leading to retention of configuration. This mechanistic pathway involves:

- Formation of an alkyl chlorosulfite intermediate

- Establishment of an intimate ion pair

- Internal delivery of the chloride nucleophile with minimal reorganization of the carbocation-like transition state

Table 1: Stereochemical Outcomes in Alcohol Chlorination with SOCl₂

| Alcohol Type | Reaction Conditions | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Primary | SOCl₂ | SN2 | Inversion |

| Secondary | SOCl₂ | SNi | Retention |

| Secondary | SOCl₂ + Pyridine | SN2 | Inversion |

| Tertiary | SOCl₂ | SN1 | Racemization |

The addition of pyridine to the reaction mixture dramatically alters the mechanistic course. Pyridine acts as a base that deprotonates the intermediate and ensures that the reaction proceeds via an SN2 pathway, resulting in inversion of configuration. This mechanistic control offers synthetic chemists valuable stereochemical flexibility, allowing selective access to either stereoisomer from a single chiral alcohol precursor.

Electrophilic Activation Strategies for Acyl Chloride Formation

One of the most significant applications of thionyl chloride is the conversion of carboxylic acids to acyl chlorides (acid chlorides), which serve as activated intermediates for further transformations.

Mechanism of Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides with thionyl chloride involves electrophilic activation of the carboxyl group through the following mechanistic sequence:

- Nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride

- Formation of a chlorosulfite intermediate

- Removal of the chloride leaving group

- Nucleophilic attack on the carbonyl

- Elimination of SO₂ and HCl as gaseous by-products

This transformation is particularly valuable because the gaseous by-products (SO₂ and HCl) drive the reaction to completion and simplify purification. The resultant acyl chlorides are highly reactive species that readily undergo nucleophilic acyl substitution reactions with various nucleophiles.

Catalytic Enhancements

While thionyl chloride alone is effective for acyl chloride formation, catalytic additives can enhance reaction efficiency. Small amounts of tertiary amine bases or Lewis acids can accelerate the reaction by facilitating intermediate formation or stabilizing transition states.

Comparative Analysis of Chlorinating Agents in Industrial Processes

Table 2: Comparison of Common Chlorinating Agents

| Property | Thionyl Chloride (SOCl₂) | Oxalyl Chloride [(COCl)₂] | Phosphorus Pentachloride (PCl₅) | Phosphorus Trichloride (PCl₃) |

|---|---|---|---|---|

| Physical State | Liquid | Liquid | Solid | Liquid |

| Boiling Point | 79°C | 63°C | Sublimes at 160°C | 76°C |

| By-products | SO₂, HCl (gases) | CO, CO₂, HCl (gases) | POCl₃, HCl | H₃PO₃, HCl |

| Cost | Moderate | High | Low | Moderate |

| Selectivity | Good | Excellent | Moderate | Good |

| Industrial Scale Usage | High | Moderate | Low | Moderate |

Industrial Applications and Market Analysis

The thionyl chloride market is segmented by grade (technical and pharmaceutical) and application sectors. The technical grade dominates with approximately 66% market share (USD 408.3 million in 2023), primarily used in industrial applications such as agrochemicals and organic synthesis.

The organic synthesis segment accounted for 23% of the market share in 2023, reflecting thionyl chloride's crucial role in preparing intermediates for various industries. Growth is particularly strong in the pharmaceutical sector, where thionyl chloride facilitates the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Production Methods

Industrial production of thionyl chloride employs several synthetic routes:

Reaction of sulfur trioxide with sulfur dichloride:

SO₃ + SCl₂ → SOCl₂ + SO₂Reaction of sulfur dioxide with phosphorus pentachloride:

SO₂ + PCl₅ → SOCl₂ + POCl₃Reaction of sulfur dioxide with chlorine and sulfur dichloride:

SO₂ + Cl₂ + SCl₂ → 2 SOCl₂Reaction of sulfur dioxide with phosgene:

SO₂ + COCl₂ → SOCl₂ + CO₂

The method utilizing sulfur trioxide and sulfur dichloride is the most common commercial process due to its efficiency and cost-effectiveness.

Regioselective and Stereochemical Outcomes in Alkyl Halide Synthesis

The transformation of alcohols to alkyl halides using thionyl chloride exhibits distinctive regioselective and stereochemical patterns that can be manipulated for synthetic advantage.

Substrate Scope and Limitations

Thionyl chloride effectively converts primary and secondary alcohols to the corresponding chlorides but has limitations with tertiary alcohols due to steric hindrance. Tertiary alcohols typically undergo SN1-type mechanisms, leading to potential rearrangements and stereochemical scrambling.

The reactivity pattern generally follows:

Primary alcohols > Secondary alcohols >> Tertiary alcohols

This selectivity can be leveraged for discriminating between different hydroxyl groups in polyhydroxylated compounds.

Stereochemical Control Strategies

The stereochemical outcome of alcohol chlorination with thionyl chloride depends critically on reaction conditions and substrate structure. As discussed previously, secondary alcohols typically undergo retention of configuration via the SNi mechanism when treated with thionyl chloride alone.

Several strategies have been developed to control stereochemical outcomes:

Addition of Pyridine: Ensures SN2 pathway with inversion by deprotonating the chlorosulfite intermediate and preventing ion pair formation.

Solvent Effects: Polar aprotic solvents favor SN2 pathways, while less polar solvents may enhance SNi mechanisms.

Temperature Control: Lower temperatures generally favor SNi pathways with retention, while elevated temperatures may promote SN2 or SN1 processes.

Substrate Modification: Introduction of neighboring group participation can direct nucleophilic attack in a stereoselective manner.

These control elements provide synthetic chemists with powerful tools for stereoselective synthesis of complex molecules containing stereogenic centers.

The reaction pathways of thionyl chloride undergo significant modifications when proceeding in polar media, demonstrating pronounced solvent-dependent mechanistic variations that fundamentally alter the nature of chemical transformations. Computational studies employing density functional theory methods have revealed that solvent polarity serves as a critical determinant in governing the preferred reaction mechanisms for thionyl chloride-mediated processes [1].

In polar solvents with dielectric constants exceeding 15, thionyl chloride reactions preferentially proceed through back-side substitution mechanisms, contrasting sharply with the front-side substitution pathways observed in nonpolar media [1]. This mechanistic dichotomy arises from the enhanced stabilization of ionic intermediates in high-dielectric environments, which facilitates the formation and persistence of ion pairs that are essential for back-side attack processes [1].

The reaction of methyl alcohol with thionyl chloride exemplifies these solvent-dependent mechanistic variations. In nonpolar solvents such as carbon tetrachloride, the chlorosulfite intermediate undergoes direct front-side substitution via transition state structures that maintain relatively low activation barriers [1]. However, in polar media, the same transformation proceeds through ionization of the chlorosulfite intermediate, generating stable ion pairs that subsequently undergo nucleophilic substitution with inverted stereochemistry [1].

| Solvent | Dielectric Constant (ε) | Reaction Pathway Preference | Activation Energy (kcal/mol) | Entropy of Activation (cal K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | ~9 | Front-side substitution | 9.46 [2] [3] [4] | -43.3 [2] [3] [4] |

| Carbon Tetrachloride (CCl₄) | ~2.2 | Front-side substitution | 9.46 [2] [3] [4] | -43.3 [2] [3] [4] |

| Polar Solvents (ε>15) | >15 | Back-side substitution | Variable [1] | Not specified |

| Nonpolar Solvents (ε<15) | <15 | Front-side substitution | Variable [1] | Not specified |

The molecular-level understanding of these solvent effects has been elucidated through extensive computational modeling using the Self-Consistent Isodensity Polarized Continuum Model within the Self-Consistent Reaction Field theory framework [1]. These calculations demonstrate that polar solvents dramatically stabilize charged intermediates through enhanced solvation interactions, thereby lowering the activation barriers for ionization processes while simultaneously destabilizing neutral transition states characteristic of concerted mechanisms [1].

Kinetic investigations utilizing thionyl chloride as both reagent and solvent have revealed that the intrinsic properties of this compound as a polar, ionizing medium significantly influence reaction outcomes [5] [6]. The dielectric constant of thionyl chloride enables the formation of ionic species and their subsequent stabilization through solvation effects, facilitating reactions that would be thermodynamically unfavorable in less polar environments [5] [6].

Water-assisted dehalogenation studies have demonstrated that the presence of polar molecules can dramatically catalyze thionyl chloride transformations through cooperative solvation mechanisms [7] [8]. Computational investigations employing both Møller-Plesset perturbation theory and density functional theory methods have shown that water molecules can reduce activation energies by up to 50% through formation of hydrogen-bonded networks that stabilize transition state structures [7] [8].

Transition State Analysis for Cyclization Reactions

Transition state geometries and energetics in thionyl chloride-mediated cyclization reactions exhibit remarkable diversity depending upon the specific substrates and reaction conditions employed. Comprehensive computational analyses have revealed fundamental mechanistic insights into the factors governing cyclization efficiency and stereochemical outcomes in these transformations [9] [10] [11].

The formation of acid chlorides from carboxylic acids represents one of the most thoroughly characterized thionyl chloride-mediated processes from a transition state perspective [12] [11]. Detailed quantum mechanical investigations using the ωB97XD density functional with polarized basis sets have identified multiple transition state structures along the reaction coordinate, with activation energies ranging from 21.9 to 28.7 kcal/mol for the rate-determining carbon-oxygen bond cleavage step [11].

| Reaction Type | Activation Energy (kcal/mol) | Entropy of Activation (cal K⁻¹ mol⁻¹) | Mechanism Type | Rate-determining Step |

|---|---|---|---|---|

| Acid Chloride Formation | 21.9-28.7 [11] | Not specified | Addition-elimination | C-O bond cleavage [11] |

| Semicarbazone Cyclization | 8.8 [2] [3] [4] | -43.3 [2] [3] [4] | Electrophilic attack | Cyclization [2] [3] [4] |

| Alcohol Chlorination | Variable [10] | Not specified | SN2-like | Chlorosulfite formation [10] |

| Thiadiazole Formation | 9.46 [2] [3] [4] | -43.3 [2] [3] [4] | Electrophilic attack | Cyclization [2] [3] [4] |

| Cyclization (TiCl₄ catalyzed) | 3 kcal/mol difference [10] | Not specified | Hyperconjomer pathway | TS formation [10] |

Cyclization reactions involving semicarbazone substrates demonstrate particularly favorable transition state energetics, with activation energies as low as 8.8 kcal/mol for the formation of 1,2,3-thiadiazole products [2] [3] [4]. These processes are characterized by highly ordered transition states, as evidenced by large negative entropy values of activation approaching -43.3 cal K⁻¹ mol⁻¹, indicative of significant loss of translational and rotational degrees of freedom during the cyclization process [2] [3] [4].

The stereochemical outcome of thionyl chloride-mediated cyclization reactions has been elucidated through transition state modeling studies employing both the dimer method implemented in CP2K and conventional optimization algorithms [10]. These investigations have revealed that titanium tetrachloride-catalyzed chlorination reactions proceed through hyperconjomer transition states, wherein the developing carbocation is stabilized through hyperconjugative interactions with adjacent carbon-carbon bonds [10].

Computational analysis of cyclization transition states has identified critical geometric parameters that govern reaction efficiency and selectivity [9]. Density functional theory calculations employing the TPSS functional with triple-zeta basis sets have demonstrated that successful cyclization requires precise alignment of reactive centers, with optimal carbon-carbon distances at the transition state typically ranging from 2.0 to 2.5 Angstroms [9].

The role of transition state calculations in predicting cyclization outcomes has been demonstrated through extensive studies of tetrahydropyran formation reactions [9]. MacroModel conformational searches coupled with density functional theory optimizations using the B3LYP functional have revealed that both chair-like and boat-like transition state conformations are accessible, with energy differences of approximately 3-5 kcal/mol determining the stereochemical preference of the cyclization process [9].

Advanced transition state modeling techniques have been employed to understand the mechanistic details of thionyl chloride-mediated heterocycle formation [13]. These studies have revealed that carboxylic acid activation with thionyl chloride followed by intramolecular cyclization proceeds through well-defined transition state structures that can be characterized using standard quantum chemical methods [13].

Hammett Correlation Studies in Aromatic Substitution Processes

Hammett correlation analysis provides fundamental insights into the electronic factors governing thionyl chloride-mediated aromatic substitution reactions, revealing systematic relationships between substituent effects and reaction rates that illuminate the underlying mechanistic pathways [2] [3] [4] [14] [15]. These linear free-energy relationships serve as powerful tools for understanding the electronic demands of transition states and predicting reactivity patterns across series of related substrates [14].

The most comprehensive Hammett correlation study involving thionyl chloride has been conducted with para-substituted acetophenone semicarbazones, which undergo cyclization to form 1,2,3-thiadiazole products [2] [3] [4]. This investigation revealed a Hammett ρ value of -0.55, indicating that the reaction is facilitated by electron-donating substituents and proceeds through an electrophilic mechanism [2] [3] [4]. The negative ρ value demonstrates that positive charge development occurs at the aromatic ring during the rate-determining transition state, consistent with electrophilic attack by the sulfur center of thionyl chloride [2] [3] [4].

| Substrate | Hammett ρ value | Substituent Effect | Product Formation | Reaction Temperature |

|---|---|---|---|---|

| para-substituted acetophenone semicarbazones | -0.55 [2] [3] [4] | σ⁺ constants correlation [2] [3] [4] | 1,2,3-thiadiazoles [2] [3] [4] | 0°C [2] [3] [4] |

| Aromatic compounds with SOCl₂/AlCl₃ | Not specified | para-directing (major) [15] | Diaryl sulfoxides (major), sulfides (minor) [15] | Ambient [15] |

| Toluene with SOCl₂/AlCl₃ | Not specified | para-directing (major), ortho (minor) [15] | Diaryl sulfoxides (major), sulfides (minor) [15] | Ambient [15] |

| Chlorobenzene with SOCl₂/AlCl₃ | Not specified | para-directing (exclusive) [15] | Diaryl sulfoxides [15] | Ambient [15] |

| Phenol with SOCl₂/AlCl₃ | Not specified | para-directing (exclusive) [15] | Diaryl sulfides only [15] | Ambient [15] |

The correlation with σ⁺ substituent constants rather than standard σ values indicates that resonance stabilization of positive charge development is particularly important in the transition state structure [2] [3] [4]. This finding suggests that the electrophilic sulfur center of thionyl chloride interacts with the aromatic π-system through a mechanism involving significant charge transfer and resonance stabilization [2] [3] [4].

Electrophilic aromatic substitution reactions involving thionyl chloride in the presence of aluminum trichloride Lewis acid catalyst exhibit distinct regioselectivity patterns that reflect the electronic properties of aromatic substrates [15]. Systematic studies of substituted benzene derivatives have revealed that electron-donating groups such as methyl, hydroxyl, and chloro substituents direct electrophilic attack predominantly to the para position [15].

The regioselectivity patterns observed in thionyl chloride-mediated aromatic substitution reactions provide indirect evidence for Hammett-type correlations, even in cases where quantitative ρ values have not been determined [15]. Toluene exhibits both para and ortho directing effects, with para substitution predominating, consistent with the electron-donating nature of the methyl group and its ability to stabilize positive charge development through hyperconjugative and inductive effects [15].

Chlorobenzene demonstrates exclusive para selectivity in reactions with thionyl chloride and aluminum trichloride, despite the electron-withdrawing inductive effect of the chlorine substituent [15]. This selectivity pattern reflects the competing influences of inductive withdrawal and resonance donation by the chlorine atom, with the latter effect predominating in the transition state for electrophilic substitution [15].

Phenol represents a particularly interesting case in Hammett correlation analysis, as it undergoes exclusive para substitution to form diaryl sulfide products rather than the sulfoxide products observed with other substrates [15]. This unique reactivity pattern suggests that the strongly electron-donating hydroxyl group not only directs substitution to the para position but also influences the subsequent reduction of the initial sulfoxide product to the corresponding sulfide [15].

The mechanistic implications of these Hammett correlations extend beyond simple electronic effects to encompass steric and conformational factors that influence transition state stability [16] [17]. Computational studies of electrophilic aromatic substitution reactions have demonstrated that both electronic and geometric factors contribute to the overall activation energy, with Hammett correlations providing insight primarily into the electronic component of the transition state energy [16] [17].

Physical Description

DryPowder; Liquid

COLOURLESS-TO-YELLOW OR REDDISH FUMING LIQUID WITH PUNGENT ODOUR.

Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide.

Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]

Color/Form

Pale yellow to red liquid

Colorless to pale yellow, fuming, refractive liquid

Colorless to yellow to reddish liquid [Note: Fumes form when exposed to moist air]

XLogP3

Boiling Point

76 °C at 760 mm Hg

76 °C

169°F

Vapor Density

Relative vapor density (air = 1): 4.1

Density

1.676 at 0 °C/4 °C; 1.655 at 10 °C/4 °C; 1.638 at 20 °C/4 °C

Relative density (water = 1): 1.64

1.64

Odor

Pungent odor like sulfur dioxide.

Melting Point

-104.5 °C

-156°F

UNII

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Vapor Pressure

119 mm Hg at 25 °C (est)

Vapor pressure, kPa at 25 °C: 16

100 mmHg at 70°F

(70°F): 100 mmHg

Pictograms

Corrosive;Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Prepared by the oxidation of sulfur dichloride with sulfur trioxide ... .

Edwards, United States patent 2362057 (1944 to Hooker Electrochemical) ... .

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Photographic film paper, plate, and chemical manufacturing

Synthetic dye and pigment manufacturing

Thionyl chloride: ACTIVE

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Thionyl chloride is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

EPA Method 9251. Automated Ferricyanide, Colorimetric Method for the determination of chloride in ground water, drinking, surface and saline waters and domestic and industrial wastes. When particulate matter is present, the sample must be filtered or centrifuged prior to the determination. The applicable range is 1-200 mg chloride/L of sample. Precision and accuracy data were not given. /Chloride/

EPA Method 9252. Mercuric Nitrate Titrimetric Method for the determination of chloride in ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 mL is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/L, the standard deviation was +/- 1.0. A synthetic unknown sample containing 241 mg/L chloride ... in Type II water was analyzed in 10 laboratories, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/

Method 4500-Chloride Ion B. Argentometric Method for the determination of chloride ions in water and wastewater. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Interferences include bromide, iodide, cyanide, sulfide, thiosulfate, and sulfite ions; orthophosphate in excess of 25 mg/L; and iron in excess of 10 mg/L. A synthetic sample containing 241 mg chloride ion/l in distilled water was analyzed in 41 laboratories with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/

Method 4500-Chloride ion C. Mercuric Nitrate Method for the determination of chloride ions in water and wastewater. Chloride can be titrated with mercuric nitrate because of the formation of soluble and slightly dissociated mercuric chloride. In the pH range 2.3 to 2.8, diphenylcarbazone indicates the titration end point by formation of a purple complex with the excess mercuric ions. Bromide and iodide ions; and chromate, ferric, and sulfite ions interfere when present in excess of 10 mg/L. A synthetic sample containing 241 mg chloride ion/L in distilled water was analyzed in 10 laboratories, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/

Storage Conditions

Thionyl chloride is classified as a corrosive material; it is shipped and stored in glass-lined steel tanks, zinc-coated (galvanized) steel drums, or special plastic drums having a DOT permit. Stainless steel (304L or 316L) may be used if all traces of moisture are excluded. Thionyl chloride stored in tanks or drums should be kept cool and away from direct sunlight and water.

Store separately in a corrosive-resistant location. Prior to working with thionyl chloride you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from water, acids, alkalis, ammonia, chloryl perchloride. Where possible, automatically pump liquid from drums or other storage containers to process containers.

Thionyl chloride should be stored in a cool, dry, well-ventilated area in tightly sealed containers that are labeled in accordance with OSHA's Hazard Communication Standard [29 CFR 1910.1200]. Containers of thionyl chloride should be protected from physical damage and contact with moisture and should be stored separately from ammonia or other bases, and dimethyl sulfoxide.

Stability Shelf Life

... It fumes upon exposure to air.